Phenylahistin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

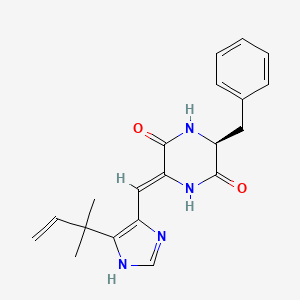

Phenylahistin is a natural product found in Aspergillus ustus with data available.

Scientific Research Applications

Metabolic Interactions and Cytotoxicity

Phenylahistin, a fungal diketopiperazine, exhibits different biological activities based on its enantiomeric forms. The (-)-enantiomer acts as a cell cycle inhibitor and holds potential as an antitumor agent due to its antimicrotubule activity, while the (+)-enantiomer lacks such activity. The interaction and metabolism of these enantiomers with mammalian cytochromes P450 (P450s) vary, which might explain their distinct cytotoxic effects. The (-)-enantiomer, being metabolized less than the (+)-enantiomer, demonstrates higher toxicity on hepatocytes rich in P450 compared to P450-deprived cell lines, suggesting its slower metabolism contributes to its cytotoxicity. Interestingly, isolated metabolites of (-)-phenylahistin did not exhibit toxicity, indicating the parent compound's inherent cytotoxic nature. This metabolic behavior and interaction were further supported by in silico molecular docking calculations, revealing different interaction modes between the phenylahistin enantiomers and CYP3A4 (Perrin et al., 2008).

Antimicrotubule Activity and Derivative Synthesis

Phenylahistin has been recognized as a novel class of peptidic colchicine-like microtubule-binding agents, showing cytotoxic activity against various tumor cell lines. The compound's unique structure, consisting of L-phenylalanine and an isoprenylated dehydrohistidine residue, presents a platform for developing more potent anti-tumor agents. Understanding the structural components essential for its anti-microtubule activity is pivotal, and the total synthesis of phenylahistin and its derivatives paves the way for structural-activity relationship studies and the development of novel anticancer drugs (Hayashi et al., 2001).

Development of Novel Phenylahistin Derivatives

Research efforts have focused on creating novel phenylahistin derivatives with potent microtubule inhibitory properties for cancer therapy. By designing and synthesizing derivatives based on the co-crystal structures of phenylahistin and microtubulin, researchers have identified key structural elements that enhance the compound's activity. For instance, certain hydrocarbon and unsaturated alkenyl substituents at specific positions on the imidazole group significantly improve compound efficacy. Some derivatives, like compound 15p with an allyl group, exhibit potent cytotoxic activity at the nanomolar level against human lung cancer cell lines, efficiently inhibiting microtubule polymerization and inducing caspase-3 expression. Furthermore, these derivatives demonstrate good pharmacokinetic characteristics and exhibit lower toxicity compared to traditional cancer drugs in in vivo studies, indicating their potential as safe and effective anticancer agents (Ding et al., 2022).

properties

Product Name |

Phenylahistin |

|---|---|

Molecular Formula |

C20H22N4O2 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C20H22N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-9,11-12,15H,1,10H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b16-11-/t15-/m0/s1 |

InChI Key |

GWMHBVLPNWHWGW-CNYBTUBUSA-N |

Isomeric SMILES |

CC(C)(C=C)C1=C(N=CN1)/C=C\2/C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |

synonyms |

phenylahistin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)

![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)

![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)

![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)

![TG(16:1(9Z)/18:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1241871.png)

![TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)